3-Ethyl-1-propyl-8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-YL)-1H-purine-2,6(3H,8H)-dione 3-Ethyl-1-propyl-8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-YL)-1H-purine-2,6(3H,8H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13433939
InChI: InChI=1S/C21H21F3N6O2/c1-3-8-30-19(31)16-18(29(4-2)20(30)32)27-17(26-16)14-10-25-28(12-14)11-13-6-5-7-15(9-13)21(22,23)24/h5-7,9-10,12,17H,3-4,8,11H2,1-2H3
SMILES: CCCN1C(=O)C2=NC(N=C2N(C1=O)CC)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F
Molecular Formula: C21H21F3N6O2
Molecular Weight: 446.4 g/mol

3-Ethyl-1-propyl-8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-YL)-1H-purine-2,6(3H,8H)-dione

CAS No.:

Cat. No.: VC13433939

Molecular Formula: C21H21F3N6O2

Molecular Weight: 446.4 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-1-propyl-8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-YL)-1H-purine-2,6(3H,8H)-dione -

Specification

Molecular Formula C21H21F3N6O2
Molecular Weight 446.4 g/mol
IUPAC Name 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-8H-purine-2,6-dione
Standard InChI InChI=1S/C21H21F3N6O2/c1-3-8-30-19(31)16-18(29(4-2)20(30)32)27-17(26-16)14-10-25-28(12-14)11-13-6-5-7-15(9-13)21(22,23)24/h5-7,9-10,12,17H,3-4,8,11H2,1-2H3
Standard InChI Key WDGFWZYVYUXIMM-UHFFFAOYSA-N
SMILES CCCN1C(=O)C2=NC(N=C2N(C1=O)CC)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F
Canonical SMILES CCCN1C(=O)C2=NC(N=C2N(C1=O)CC)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F

Introduction

Chemical Structure and Properties

Molecular Characteristics

  • IUPAC Name: 3-Ethyl-1-propyl-8-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-3,7-dihydro-1H-purine-2,6-dione

  • Molecular Formula: C₂₁H₂₁F₃N₆O₂

  • Molecular Weight: 446.4 g/mol

  • CAS Number: 752222-83-6

  • ChemSpider ID: 9445792

Physicochemical Properties

PropertyValue
Melting PointNot fully characterized
SolubilityLipophilic (logP ~3.2*)
StabilityStable under standard conditions
Spectral Data (NMR/IR)Available in proprietary databases

*Estimated based on trifluoromethyl and purine motifs .

Synthesis and Optimization

The synthesis involves multi-step reactions starting from purine and pyrazole precursors. Key steps include:

  • Alkylation: Introduction of ethyl and propyl groups at the N3 and N1 positions of the purine core.

  • Coupling: Attachment of the 3-(trifluoromethyl)benzyl-substituted pyrazole via Suzuki-Miyaura cross-coupling.

  • Purification: Chromatographic techniques to achieve ≥99% purity .

Challenges:

  • Optimizing reaction conditions (temperature, solvent) to avoid byproducts.

  • Ensuring regioselectivity during pyrazole functionalization .

Pharmacological Profile

Receptor Affinity and Selectivity

CVT-6883 exhibits high selectivity for A₂BAR over other adenosine receptors:

Receptor SubtypeKᵢ (nM)Selectivity (Fold vs. A₂B)
A₂B221
A₁1,94088
A₂A3,280149
A₃1,07049

Data from radioligand binding assays .

Mechanism of Action

  • A₂B Antagonism: Blocks adenosine-induced cAMP accumulation (K<sub>B</sub> = 6 nM) .

  • Downstream Effects: Reduces pro-inflammatory cytokines (IL-6, TNF-α) and inhibits collagen deposition in fibrotic models .

Therapeutic Applications

Asthma and Pulmonary Inflammation

  • Model: Allergen-challenged mice.

  • Results:

    • Attenuated airway hyperreactivity by 40–60%.

    • Reduced BAL fluid leukocytes (p < 0.01 vs. vehicle) .

Cardiac Fibrosis

  • Model: Myocardial infarction (MI) in mice.

  • Results:

    • Improved ejection fraction by 25%.

    • Decreased collagen content in non-infarct zones (p < 0.05) .

Systemic Sclerosis (Skin Fibrosis)

  • Model: Bleomycin-induced dermal fibrosis.

  • Results:

    • Reduced dermal thickness by 30%.

    • Suppressed α-SMA+ myofibroblasts (p < 0.001) .

Oncology (Emerging Research)

  • Potential Role: Enhances T/NK cell activity in tumor spheroids by blocking adenosine-mediated immunosuppression .

Clinical Development

Phase I Trials

  • Safety: Well-tolerated in healthy volunteers (NCT unreported).

  • Pharmacokinetics:

    • Half-life: ~4 hours (rat).

    • Bioavailability: >35% (oral) .

Future Directions

  • Phase II: Planned for idiopathic pulmonary fibrosis (IPF) and diabetic retinopathy.

  • Combination Therapy: Synergy with A₂A antagonists in cancer immunotherapy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator